

Comprehensive Technical Guide to Dipyanone: A Novel Synthetic Opioid

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Compound Focus: Dipyanone

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Introduction and Chemical Background

Dipyanone (chemical name: 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one) is a **novel synthetic opioid (NSO)** structurally analogous to prescription opioids like methadone and dipipanone. It first appeared on the illicit drug market in 2021, with initial identifications in Germany and Slovenia, and has since been associated with postmortem cases in the United States and Europe [1] [2]. This emergence is part of a dynamic shift in the NSO landscape, particularly following the widespread scheduling of fentanyl analogues, which prompted the development of non-fentanyl NSOs including methadone-like substances [1]. **Dipyanone** is reported to be slightly less potent than its structural relatives methadone and dipipanone, but its uncontrolled availability and unsupervised use pose significant public health risks [2] [3].

The substance is classified as an N-pyrrolidino methadone and shares the core structural features of methadone-like drugs, including a diarylalkylamine scaffold [1] [2]. Its molecular formula is $C_{23}H_{29}NO$, with a molar mass of $335.491 \text{ g}\cdot\text{mol}^{-1}$ [2]. Initially described in 1946 as an analgesic drug, **dipyanone** was found to exhibit activity similar to methadone in animal models and humans, but it remained largely obscure until its recent emergence as a recreational substance [1].

Pharmacological Characterization

In Vitro Opioid Receptor Activation

The μ -opioid receptor (MOR) activation potential of **dipyanone** has been characterized using various assays, including a β -arrestin 2 recruitment assay and a homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay [4] [1]. These studies demonstrate that **dipyanone** is a potent MOR agonist with a profile similar to methadone.

- **β -arrestin 2 Recruitment Assay: Dipyanone** (EC_{50} = 39.9 nM; E_{max} = 155% relative to hydromorphone) showed comparable potency and efficacy to methadone (EC_{50} = 50.3 nM; E_{max} = 152%) [4] [5].
- **GTP Gi Binding Assay:** This assay confirmed **dipyanone**'s functional activity at all three opioid receptors, with highest potency at MOR (EC_{50} = 96.8 nM; E_{max} = 106% relative to fentanyl), and weaker activity at KOR (EC_{50} = 380.4 nM; E_{max} = 13%) and DOR (EC_{50} = 1067 nM; E_{max} = 56%) [1] [6].

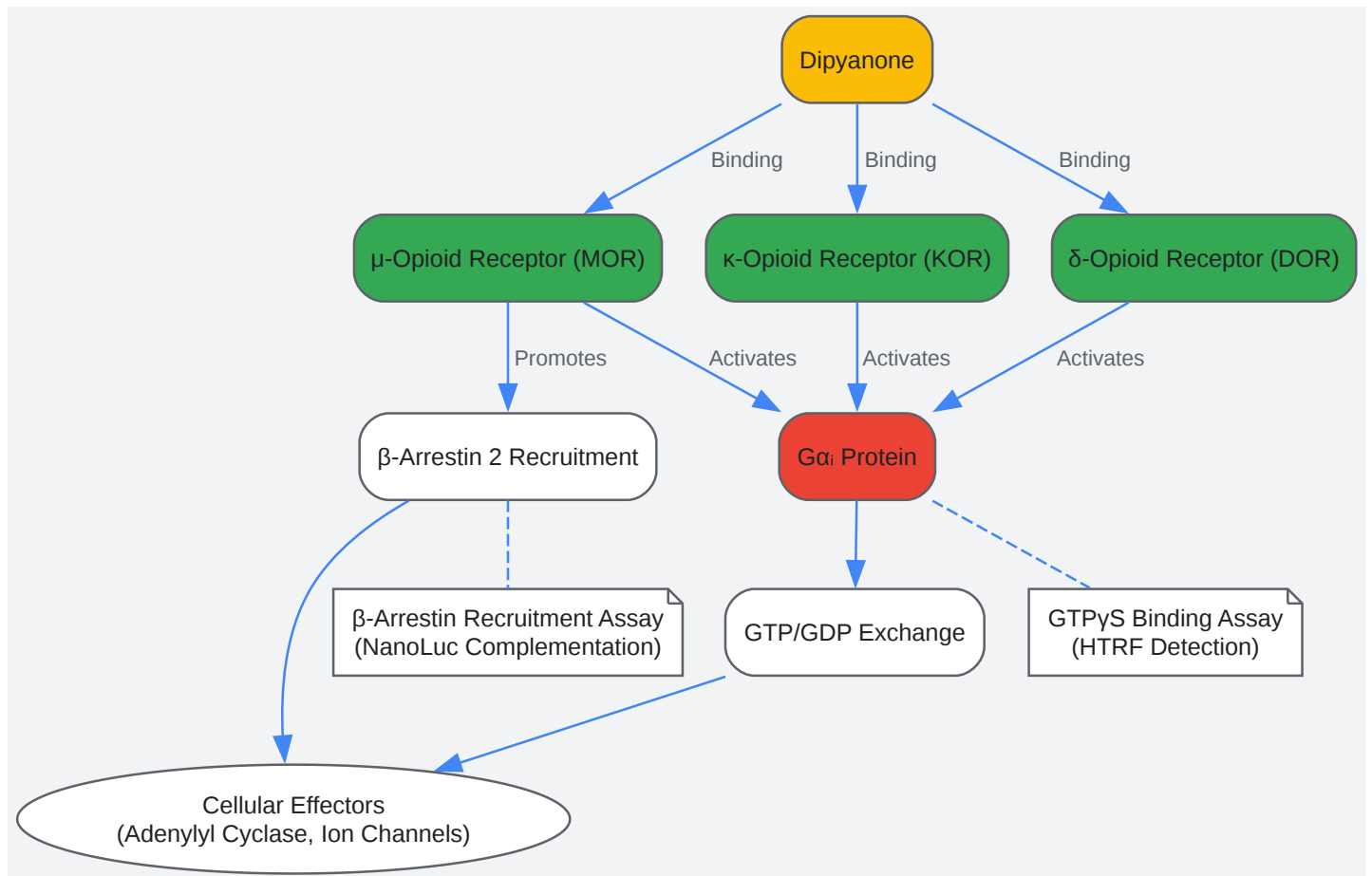
Table 1: Receptor Activation Profiles of **Dipyanone** and Reference Compounds

Compound	Assay Type	MOR EC_{50} (nM)	MOR E_{max} (%)	KOR EC_{50} (nM)	KOR E_{max} (%)	DOR EC_{50} (nM)	DOR E_{max} (%)
Dipyanone	β -arrestin 2	39.9	155*	-	-	-	-
Dipyanone	GTP Gi Binding	96.8	106	380.4	13*	1067	56
Methadone	β -arrestin 2	50.3	152*	-	-	-	-
Fentanyl	β -arrestin 2	9.35	98.6*	-	-	-	-
Morphine	β -arrestin 2	142	100*	-	-	-	-

Note: E_{max} values are normalized to hydromorphone (), fentanyl (), U-50488 (*), or SNC-80 () as reference agonists [4] [1] [5].*

Signaling Pathways and Experimental Workflow

The following diagram illustrates the key signaling pathways and experimental approaches used to characterize **dipyanone**'s pharmacological activity:



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Diagram 1: **Dipyanone**'s opioid receptor signaling pathways and detection methods. HTRF = Homogeneous Time-Resolved Fluorescence.

Analytical Characterization and Detection

Analytical Techniques for Identification and Quantification

Multiple analytical techniques have been employed to detect and characterize **dipyanone** in seized materials and biological specimens:

- **Gas Chromatography-Mass Spectrometry (GC-MS)**: Used for initial identification in seized powders [5].
- **Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)**: Provides high-resolution accurate mass measurements for structural confirmation [5].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy**: Enables full structural elucidation [5].
- **Fourier-Transform Infrared (FTIR) Spectroscopy**: Supplies complementary structural information [5].
- **High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)**: Used for purity assessment and quantification [5].

A seized **dipyanone** powder analyzed using these techniques showed high purity, with its concentration-response curve nearly identical to that of the reference standard [5].

Detection in Biological Specimens

In a postmortem case from the United States, **dipyanone** was quantified in blood at a concentration of **370 ng/mL**, alongside other NSOs (e.g., 2-methyl AP-237) and novel benzodiazepines (e.g., flualprazolam) [4] [5]. In German fatalities, **dipyanone** concentrations ranged from **80 to 5500 ng/mL in urine** and **720 to 1400 ng/mL in blood** [1].

Table 2: Concentrations of **Dipyanone** in Documented Cases

Case Type	Matrix	Concentration	Other Substances Detected
USA Postmortem	Blood	370 ng/mL	2-methyl AP-237, flualprazolam [4] [5]
German Fatalities	Blood	720-1400 ng/mL	Not specified [1]
German Fatalities	Urine	80-5500 ng/mL	Not specified [1]

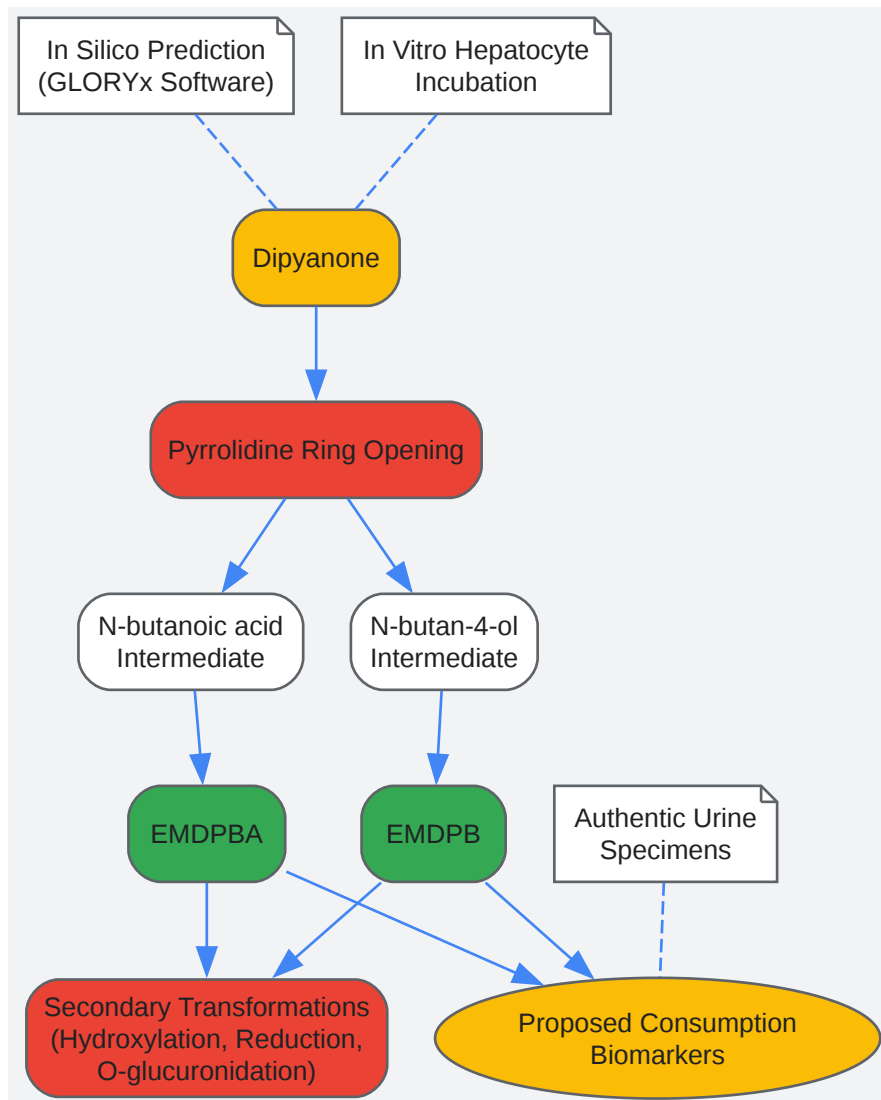
Metabolic Profile and Biomarkers

Metabolic Pathways

A comprehensive 2025 study investigated **dipyranone** metabolism using **in silico predictions**, **in vitro human hepatocyte incubations**, and **analysis of authentic urine specimens** [1] [6]. The primary metabolic pathway involves **pyrrolidine ring opening**, followed by cyclization to form specific metabolites:

- **Pyrrolidine ring opening** forms N-butan-4-ol or N-butanoic acid intermediates
- **Cyclization** produces:
 - 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB)
 - 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA)
- **Secondary transformations** include hydroxylation, reduction, and O-glucuronidation [1] [6]

The following diagram illustrates the metabolic workflow and analytical approach:



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Diagram 2: Metabolic pathways and identification workflow for **dipyanone**.

Specific Biomarkers of Consumption

The metabolites **EMDPB** and **EMDPBA** have been proposed as specific biomarkers for detecting **dipyanone** consumption [1] [6]. These cyclized products are unique to **dipyanone** metabolism and can be detected in urine samples, making them valuable targets for forensic and clinical analysis.

Experimental Protocols

In Vitro MOR Activation Assay (β -Arrestin 2 Recruitment)

Principle: This assay measures the recruitment of β -arrestin 2 to the activated μ -opioid receptor using a NanoLuc complementation system [5].

Protocol Steps:

- **Cell Culture:** Maintain HEK 293T cells stably expressing MOR and the β -arrestin 2 fusion construct in DMEM with 10% FBS [5].
- **Compound Preparation:** Prepare serial dilutions of **dipyanone**, reference standards, and controls in assay buffer [5].
- **Assay Procedure:**
 - Seed cells in poly-D-lysine coated white-walled 96-well plates
 - Add test compounds and incubate for 90 minutes at 37°C
 - Add Live Cell Substrate solution (NanoLuc Luciferase)
 - Measure luminescence after 20-30 minutes incubation [5]
- **Data Analysis:** Calculate EC_{50} and E_{max} values using nonlinear regression with normalized data expressed as percentage of hydromorphone response [5].

Metabolic Studies Using Human Hepatocytes

Principle: Cryopreserved pooled human hepatocytes are used to predict in vivo metabolic pathways [1].

Protocol Steps:

- **Hepatocyte Preparation:**
 - Thaw cryopreserved human hepatocytes in pre-warmed thawing medium at 37°C
 - Centrifuge at 100 × g for 5 minutes, discard supernatant
 - Resuspend pellet in Supplemented William's Medium E (SWM)
 - Determine cell viability using trypan blue exclusion method
 - Adjust cell concentration to 2 × 10⁶ cells/mL [1]
- **Incubation:**
 - Mix 250 μL hepatocyte suspension with 250 μL of **dipyanone** (20 μmol/L in SWM)
 - Incubate in sterile 24-well plates at 37°C
 - Stop reactions after 0 or 3 hours with ice-cold acetonitrile
 - Centrifuge at 15,000 × g for 10 minutes [1]
- **Analysis:**
 - Analyze supernatants using LC-HRMS/MS
 - Identify metabolites through data mining of predicted transformations [1]

Toxicological Relevance and Public Health Implications

Dipyanone presents significant public health risks characteristic of potent MOR agonists, including **central nervous system depression, respiratory depression, bradycardia, and hypotension** [1]. Its abuse and dependence potential is considered similar to that of methadone, posing challenges for substance use disorder treatment [1].

The detection of **dipyanone** in polydrug use scenarios (e.g., with other NSOs and benzodiazepines) significantly increases the risk of fatal overdose due to synergistic respiratory depression [4] [5]. This is particularly concerning given the current limitations in rapidly detecting novel synthetic opioids in clinical and forensic settings.

Conclusion and Future Directions

Dipyanone represents an emerging class of methadone-like synthetic opioids with potent MOR agonist activity. Its pharmacological profile, metabolic pathways, and analytical detection methods have been characterized, providing valuable information for researchers, forensic toxicologists, and public health officials.

Future research should focus on:

- **Comprehensive pharmacokinetic and pharmacodynamic studies**
- **Further clinical and forensic case reporting** to establish concentration-response relationships
- **Development of standardized diagnostic assays** targeting specific metabolites like EMDPB and EMDPBA
- **Exploration of potential antidotes and harm reduction strategies**

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